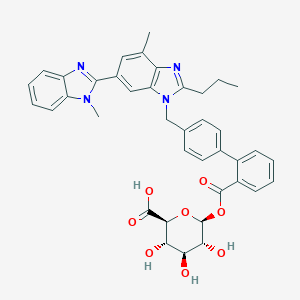

Telmisartan glucuronide

Übersicht

Beschreibung

Telmisartan glucuronide is a major metabolite of Telmisartan, an angiotensin II receptor antagonist . Telmisartan is used to treat high blood pressure (hypertension) and it works by blocking the vasoconstrictor and aldosterone secretory effects of angiotensin II .

Molecular Structure Analysis

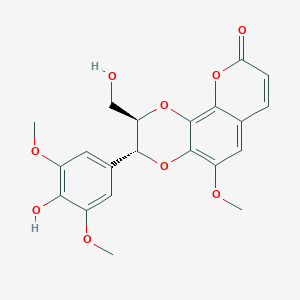

Telmisartan has a complex molecular structure. It is a small molecule with a chemical formula of C33H30N4O2 and an average weight of 514.6169 . The structure of Telmisartan glucuronide is not explicitly provided in the retrieved sources.

Physical And Chemical Properties Analysis

Telmisartan is a poorly water-soluble antihypertensive drug . Its water solubility and bioavailability represent limiting factors but these properties can be improved by reducing the crystal particle size and via other options, such as the development of co-amorphous formulations .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Drug

Telmisartan is a potent, long-lasting, nonpeptide antagonist of the angiotensin II type-1 (AT1) receptor . It is used in the management of hypertension . It selectively inhibits stimulation of the AT1 receptor by angiotensin II without affecting other receptor systems involved in cardiovascular regulation .

Treatment of Diabetic Nephropathy

Telmisartan is used in the treatment of diabetic nephropathy in hypertensive patients with type 2 diabetes mellitus . It helps to reduce the progression of kidney damage and associated complications in these patients .

Treatment of Congestive Heart Failure

Telmisartan is also used in the treatment of congestive heart failure . It is particularly beneficial for patients who cannot tolerate ACE inhibitors .

Solubility and Dissolution Rate Enhancement

Research has been conducted to improve the solubility and dissolution rates of Telmisartan . This is important because Telmisartan has very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids), which results in poor bioavailability .

PPAR-γ Modulator

Telmisartan has been shown to act as a PPAR-γ modulator . This property could potentially confer beneficial metabolic effects .

Treatment of Niemann-Pick Type C Disease

Studies suggest that Telmisartan could be used to restore damage in a pharmacological model of Niemann-Pick type C (NPC) disease through a PPAR-γ-mediated mechanism .

Wirkmechanismus

Target of Action

Telmisartan glucuronide, a metabolite of Telmisartan, is likely to share similar targets with its parent compound. Telmisartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

As an angiotensin II receptor antagonist (ARB), Telmisartan binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that Telmisartan glucuronide may interact with its targets in a similar manner, although specific studies on this metabolite are limited.

Biochemical Pathways

Telmisartan’s action primarily affects the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptors, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure . The biochemical pathways affected by Telmisartan glucuronide are likely to be similar.

Pharmacokinetics

Telmisartan exhibits nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . It is metabolized hepatically via conjugation to form a pharmacologically inactive acyl-glucuronide . The glucuronide of the parent compound is the only metabolite identified in human plasma and urine . The compound’s ADME properties impact its bioavailability, which is important for its therapeutic effect.

Action Environment

The action of Telmisartan can be influenced by various environmental factors. For instance, renal or hepatic impairment can affect its metabolism and excretion . Additionally, gender differences have been observed, with plasma concentrations generally 2 to 3 times higher in women than in men . It’s plausible that similar factors could influence the action, efficacy, and stability of Telmisartan glucuronide.

Safety and Hazards

Zukünftige Richtungen

Recent studies suggest that Telmisartan may have beneficial effects on insulin resistance and lipid profiles . It also presents pleiotropic activities and notably displays noticeable anti-inflammatory and antitumor effects . These findings suggest potential future directions for the use of Telmisartan in the treatment of diabetes and cancer .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBUBSULFIXAR-QQPFWGBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043598 | |

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telmisartan glucuronide | |

CAS RN |

250780-40-6 | |

| Record name | Telmisartan glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

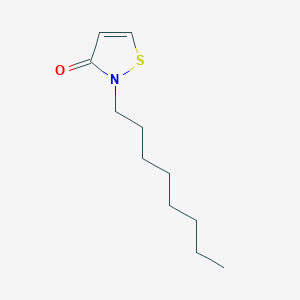

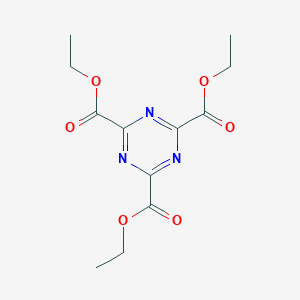

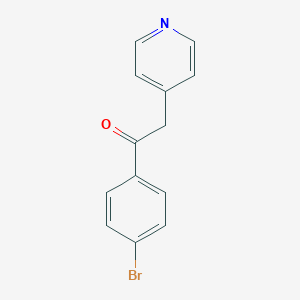

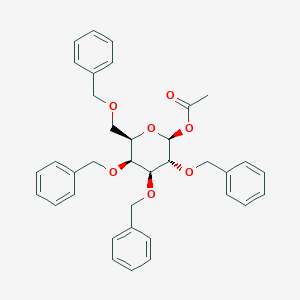

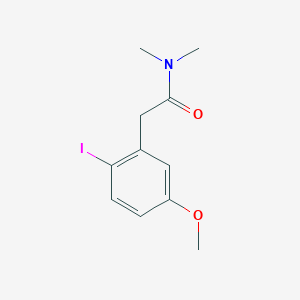

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)